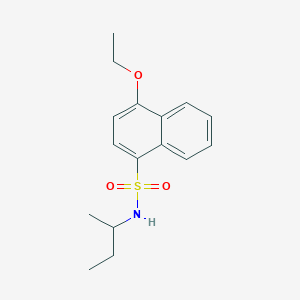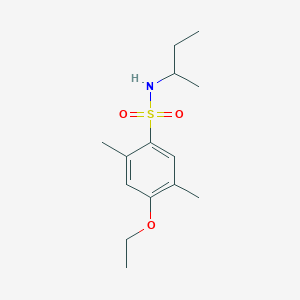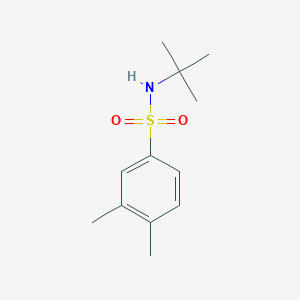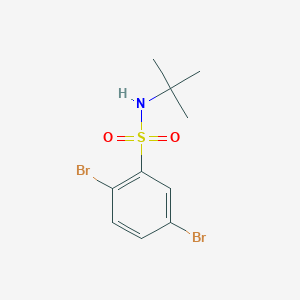
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate, also known as MFOB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MFOB belongs to the class of benzoates and is a derivative of 3-fluorobenzoic acid.
Wirkmechanismus
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting the production of prostaglandins, 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate reduces inflammation and pain. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has been found to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces inflammation and pain by inhibiting the activity of COX-2 and reducing the production of prostaglandins. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis method of 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate is simple, efficient, and cost-effective, making it an attractive option for large-scale synthesis. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has shown promising results in various fields of scientific research, including anti-inflammatory, analgesic, and anti-cancer properties. However, 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has not been extensively studied for its toxicity and safety profile, which is a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate. One potential direction is to study its toxicity and safety profile in more detail. Another direction is to investigate its potential applications in other fields, such as neuroprotection and cardiovascular protection. Further studies are also needed to understand the mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate in more detail and to identify potential drug targets for its use in therapy.
Conclusion
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate is a synthetic compound that has shown promising results in various fields of scientific research, including anti-inflammatory, analgesic, and anti-cancer properties. Its simple synthesis method and potential applications make it an attractive option for further study. However, more research is needed to understand its toxicity and safety profile in more detail and to identify potential drug targets for its use in therapy.
Synthesemethoden
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate can be synthesized using a simple one-pot reaction between 3-fluorobenzoic acid and 4-methylphenacyl bromide in the presence of triethylamine and N,N-dimethylformamide. The reaction yields 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate in good to excellent yields. The synthesis method is simple, efficient, and cost-effective, making it an attractive option for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. 2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
2-(4-Methylphenyl)-2-oxoethyl 3-fluorobenzoate |
|---|---|
Molekularformel |
C16H13FO3 |
Molekulargewicht |
272.27 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-fluorobenzoate |
InChI |
InChI=1S/C16H13FO3/c1-11-5-7-12(8-6-11)15(18)10-20-16(19)13-3-2-4-14(17)9-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
NWLMQGMIEMZSDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)








